molecular formula C14H6Cl2F6N2 B15146050 3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine

3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine

Cat. No.: B15146050
M. Wt: 387.1 g/mol
InChI Key: KTEYVJKEJZYMFK-UHFFFAOYSA-N
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Description

3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as trifluoromethyl bromide or trifluoromethyl zinc chloride under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine is unique due to its specific combination of halogen and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H6Cl2F6N2

Molecular Weight

387.1 g/mol

IUPAC Name

3-chloro-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C14H6Cl2F6N2/c15-9-3-7(13(17,18)19)5-23-11(9)1-2-12-10(16)4-8(6-24-12)14(20,21)22/h1-6H

InChI Key

KTEYVJKEJZYMFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

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